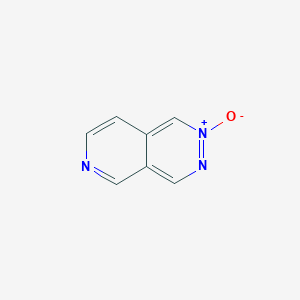

Pyrido(3,4-d)pyridazine 2-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido(3,4-d)pyridazine 2-oxide is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyrido(3,4-d)pyridazine 2-oxide and its derivatives are primarily investigated for their pharmacological properties . These compounds have been shown to exhibit significant diuretic effects, making them valuable in the treatment of conditions such as edema and hypertension. According to a patent (US4017490A), these compounds can be administered in various forms (tablets, capsules) and have a recommended daily dosage of 2 to 200 mg for adults, with a focus on their low toxicity and good tolerance in humans .

Diuretic Properties

- Mechanism of Action : The diuretic effects are attributed to the ability of these compounds to influence renal function, promoting the excretion of sodium and water.

- Clinical Relevance : This property is particularly useful for patients suffering from fluid retention due to heart failure or other cardiovascular conditions.

Antihistaminic Activity

Research has indicated that pyrido(3,4-d)pyridazine derivatives may possess antihistaminic properties. A patent (US20100216799A) suggests that these compounds could be effective in treating allergic diseases by acting on H1 receptors, potentially offering improved profiles compared to existing antihistamines .

Potential Applications

- Treatment of Allergies : These compounds could be developed for intranasal delivery systems aimed at reducing symptoms associated with allergic rhinitis.

- Improved Efficacy : The compounds may demonstrate enhanced potency at H1 receptors while being less active at H3 receptors, which could result in fewer side effects.

Synthesis and Derivatives

The synthesis of pyrido(3,4-d)pyridazine derivatives has been extensively documented. Various synthetic pathways have been established which allow for the modification of the core structure to enhance biological activity .

Synthetic Approaches

- Starting Materials : Common precursors include pyridazine derivatives which undergo reactions such as halogenation and coupling with morpholine.

- Yield Improvement : Recent studies have focused on optimizing conditions to improve yields of specific derivatives that exhibit desirable biological activities.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrido(3,4-d)pyridazine derivatives:

Propiedades

Número CAS |

162022-85-7 |

|---|---|

Fórmula molecular |

C7H5N3O |

Peso molecular |

147.13 g/mol |

Nombre IUPAC |

2-oxidopyrido[3,4-d]pyridazin-2-ium |

InChI |

InChI=1S/C7H5N3O/c11-10-5-6-1-2-8-3-7(6)4-9-10/h1-5H |

Clave InChI |

FCTKKVJFTOQIOV-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=CN=[N+](C=C21)[O-] |

SMILES canónico |

C1=CN=CC2=CN=[N+](C=C21)[O-] |

Key on ui other cas no. |

162022-85-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.